molecular formula C18H19NO3 B2617490 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide CAS No. 2035021-73-7

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

Cat. No.: B2617490
CAS No.: 2035021-73-7
M. Wt: 297.354
InChI Key: COKDGYIDOUOVAB-HWKANZROSA-N
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Description

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
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Scientific Research Applications

1. Mitigating Toxic Compounds in Food

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may be relevant in the context of mitigating toxic compounds like acrylamide and furanic compounds in food. These compounds are formed in heat-treated foods and are potentially carcinogenic. Research has been conducted on their formation mechanisms and methods to reduce their levels in food products (Anese, Manzocco, Calligaris, & Nicoli, 2013).

2. Synthesis and Characterization in Organic Chemistry

The compound has applications in organic chemistry, particularly in the synthesis and characterization of acrylamide monomers. For instance, a study on a novel acrylamide monomer synthesis included the characterization of structural, vibrational, nuclear magnetic resonance, and electronic properties, using quantum chemical calculations (Barım & Akman, 2019).

3. Base-Mediated Benzofuran Ring Transformation

It plays a role in the base-mediated transformation of the benzofuran ring. A study explored the synthesis of 3-(2-arylbenzofuran-3-yl)propanoates and propanamides using simple acrylates and acrylamides (Srinivas, Sharma, & Ramana, 2017).

4. Enantioselective Reduction by Fungi

Research has been conducted on the enantioselective reduction of related compounds, like E-2-cyano-3-(furan-2-yl) acrylamide, by marine and terrestrial fungi. This study focused on the green synthesis and biotransformation products (Jimenez et al., 2019).

5. Synthesis of Dihydrobenzofurans and Furans

The synthesis of 2-amino-2,3-dihydrobenzofuran derivatives and fully substituted furans starting from Baylis–Hillman adducts is another area where this compound may be relevant (Lee, Gowrisankar, Lee, & Kim, 2006).

6. pH-Sensitive Polymeric Materials

It has potential applications in the synthesis of pH-sensitive polymeric materials. A study synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, which could be used for making color switchable materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKDGYIDOUOVAB-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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